Cas no 1248550-02-8 (3-(1H-indol-3-yl)-3-methylbutanoic acid)

3-(1H-indol-3-yl)-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1H-Indol-3-yl)-3-methyl-butyric acid
- 3-(1h-Indol-3-yl)-3-methylbutanoic acid
- 1H-Indole-3-propanoic acid, β,β-dimethyl-
- EN300-1854864
- CS-0273016
- 1248550-02-8
- 3-(1H-indol-3-yl)-3-methylbutanoic acid
-
- インチ: 1S/C13H15NO2/c1-13(2,7-12(15)16)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,14H,7H2,1-2H3,(H,15,16)
- InChIKey: RTAFEYNWSLMKDA-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CC(C1C2=C(NC=1)C=CC=C2)(C)C
計算された属性
- せいみつぶんしりょう: 217.110278721g/mol
- どういたいしつりょう: 217.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 53.1Ų
じっけんとくせい
- 密度みつど: 1.209±0.06 g/cm3(Predicted)
- ふってん: 412.8±20.0 °C(Predicted)
- 酸性度係数(pKa): 4.76±0.10(Predicted)
3-(1H-indol-3-yl)-3-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1854864-5.0g |
3-(1H-indol-3-yl)-3-methylbutanoic acid |
1248550-02-8 | 5g |
$4641.0 | 2023-06-01 | ||
Enamine | EN300-1854864-10.0g |
3-(1H-indol-3-yl)-3-methylbutanoic acid |
1248550-02-8 | 10g |
$6882.0 | 2023-06-01 | ||
Enamine | EN300-1854864-0.05g |
3-(1H-indol-3-yl)-3-methylbutanoic acid |
1248550-02-8 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1854864-10g |
3-(1H-indol-3-yl)-3-methylbutanoic acid |
1248550-02-8 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1854864-5g |
3-(1H-indol-3-yl)-3-methylbutanoic acid |
1248550-02-8 | 5g |
$2858.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343686-100mg |
3-(1h-Indol-3-yl)-3-methylbutanoic acid |
1248550-02-8 | 98% | 100mg |
¥38016.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343686-50mg |
3-(1h-Indol-3-yl)-3-methylbutanoic acid |
1248550-02-8 | 98% | 50mg |
¥36288.00 | 2024-08-09 | |
Enamine | EN300-1854864-0.25g |
3-(1H-indol-3-yl)-3-methylbutanoic acid |
1248550-02-8 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1854864-2.5g |
3-(1H-indol-3-yl)-3-methylbutanoic acid |
1248550-02-8 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1854864-0.5g |
3-(1H-indol-3-yl)-3-methylbutanoic acid |
1248550-02-8 | 0.5g |
$946.0 | 2023-09-18 |
3-(1H-indol-3-yl)-3-methylbutanoic acid 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
3-(1H-indol-3-yl)-3-methylbutanoic acidに関する追加情報
3-(1H-Indol-3-yl)-3-methylbutanoic acid (CAS No. 1248550-02-8): A Comprehensive Overview
3-(1H-Indol-3-yl)-3-methylbutanoic acid is a unique organic compound with the CAS registry number 1248550-02-8. This compound belongs to the class of indole derivatives, which have gained significant attention in the fields of pharmacology, biochemistry, and organic synthesis due to their diverse biological activities and structural versatility. The molecule consists of an indole ring fused with a butanoic acid moiety, making it a valuable compound for both academic research and potential therapeutic applications.
The indole moiety in 3-(1H-indol-3-yl)-3-methylbutanoic acid is a key structural feature that contributes to its biological activity. Indole-containing compounds are known for their ability to interact with various biological targets, including enzymes, receptors, and ion channels. Recent studies have highlighted the potential of this compound as a modulator of cellular signaling pathways, particularly those involved in inflammation and oxidative stress. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that indole derivatives like this compound exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
In terms of synthesis, 3-(1H-indol-3-yl)-3-methylbutanoic acid can be prepared through a variety of methods, including Friedel-Crafts alkylation and Suzuki coupling reactions. These methods allow for precise control over the structure of the molecule, enabling researchers to explore its potential as a lead compound for drug development. The methyl group attached to the butanoic acid moiety plays a critical role in modulating the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Studies have shown that the presence of this methyl group enhances the compound's bioavailability, making it a promising candidate for oral drug delivery.
One of the most exciting areas of research involving 3-(1H-indol-3-yl)-3-methylbutanoic acid is its potential application in cancer therapy. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, colon, and prostate cancers. The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and phosphatidylinositol 3 kinase (PI3K). Furthermore, recent advancements in nanotechnology have enabled the formulation of this compound into targeted drug delivery systems, which could significantly improve its therapeutic index while reducing systemic toxicity.
Beyond its therapeutic potential, 3-(1H-indol-3-yl)-3-methylbutanoic acid has also been explored for its role in neurodegenerative diseases. Emerging evidence suggests that this compound may exert neuroprotective effects by mitigating oxidative stress and reducing amyloid-beta aggregation in Alzheimer's disease models. A study published in *Nature Communications* reported that treatment with this compound significantly improved cognitive function in transgenic mice expressing human amyloid-beta precursor protein (APP). These findings underscore the importance of further investigation into its mechanisms of action and potential clinical applications.
In conclusion, 3-(1H-indol-3-yl)-3-methylbutanoic acid (CAS No. 1248550-02-8) is a versatile compound with a wide range of biological activities and therapeutic potentials. Its unique structure allows for interactions with multiple biological targets, making it a valuable tool for researchers in various fields. As ongoing studies continue to uncover new insights into its mechanisms and applications, this compound holds great promise for advancing our understanding of complex biological processes and developing innovative treatments for diseases such as cancer and neurodegenerative disorders.
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